5-(Pyridin-3-yl)furan-2-carbaldehyde
Overview
Description
“5-(Pyridin-3-yl)furan-2-carbaldehyde” is a chemical compound that belongs to the class of aromatic aldehyde. It is also known as “5-(3-Pyridyl) Furfural” and has a molecular weight of 173.17 g/mol . The compound is a pale yellow powder.
Synthesis Analysis
The synthesis of “5-(Pyridin-3-yl)furan-2-carbaldehyde” involves several steps. A mixture of hetarylboronic acid and aryl (hetaryl) bromide is heated to 80°C and treated by adding a small amount of Pd-Ni (Co)-B-L, a bimetallic catalyst. The reaction mixture is vigorously stirred at reflux until complete conversion of the starting materials is achieved .Molecular Structure Analysis
The molecular structure of “5-(Pyridin-3-yl)furan-2-carbaldehyde” is represented by the InChI code1S/C10H7NO2/c12-7-9-3-4-10(13-9)8-2-1-5-11-6-8/h1-7H
. This compound belongs to the class of organic compounds known as aralkylamines . Chemical Reactions Analysis
The chemical reactions involving “5-(Pyridin-3-yl)furan-2-carbaldehyde” are complex and can involve several steps. For example, in one reported synthesis, the reaction was highly exothermic, therefore an effective reflux condenser was essential for scaling up this synthesis .Physical And Chemical Properties Analysis
“5-(Pyridin-3-yl)furan-2-carbaldehyde” is a pale yellow powder that is soluble in water and organic solvents. It has a melting point of 100-101°C .Scientific Research Applications
Applications in Catalysis and Synthesis
The compound 5-(Pyridin-3-yl)furan-2-carbaldehyde and its derivatives are widely utilized in the field of synthetic chemistry. For example, they serve as crucial intermediates in the synthesis of complex compounds like chalcone derivatives, showcasing their utility in creating potent antioxidant agents. These derivatives are synthesized via catalytic methods, and their antioxidant activity is verified through in vitro studies and supported by molecular docking and ADMET analysis, highlighting their potential in medicinal chemistry (Prabakaran et al., 2021).
Role in Antimicrobial Studies
Derivatives of 5-(Pyridin-3-yl)furan-2-carbaldehyde have been synthesized and tested for their antimicrobial properties. For instance, compounds synthesized from reactions involving this compound exhibited moderate to strong antimicrobial activity against a range of bacterial and fungal species, demonstrating its significance in the development of new antimicrobial agents (Hrasna et al., 2012).
Involvement in Molecular Interactions and Structure Analysis
The compound and its related structures have been pivotal in studying molecular interactions and structural analysis. For example, studies have utilized derivatives of this compound to investigate hydrogen bonding interactions, vibrational shifts, and binding energies, providing insights into molecular dynamics and interactions (Singh et al., 2014).
Safety And Hazards
properties
IUPAC Name |
5-pyridin-3-ylfuran-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-7-9-3-4-10(13-9)8-2-1-5-11-6-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFODGXPXFMOJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20480820 | |
Record name | 5-(Pyridin-3-yl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-3-yl)furan-2-carbaldehyde | |
CAS RN |
38588-49-7 | |
Record name | 5-(Pyridin-3-yl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20480820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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